[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](2-furylmethyl)amine
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Overview
Description
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound with the molecular formula C17H23NO4S This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with butoxy and dimethyl groups, and a furylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of a substituted phenyl compound followed by the introduction of the furylmethylamine group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the furylmethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Butoxy-4,5-dimethylphenyl)sulfonylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound may also interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Butoxy-4,5-dimethylphenyl)sulfonylamine
- (2-Butoxy-4,5-dimethylphenyl)sulfonylamine
Uniqueness
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine is unique due to its specific substitution pattern and the presence of the furylmethylamine group
Properties
Molecular Formula |
C17H23NO4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-butoxy-N-(furan-2-ylmethyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H23NO4S/c1-4-5-8-22-16-10-13(2)14(3)11-17(16)23(19,20)18-12-15-7-6-9-21-15/h6-7,9-11,18H,4-5,8,12H2,1-3H3 |
InChI Key |
VANJAGUPUJJRRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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